2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide
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Overview
Description
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, two methoxy groups, and an ethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 2-cyano-3-(2,4-dimethoxyphenyl)acrylonitrile.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-ethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy and ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(2,4-dimethoxyphenyl)-N-phenylpropanamide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)propanamide: Contains a methoxy group instead of an ethoxy group, potentially altering its properties.
Uniqueness
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide is unique due to the presence of both methoxy and ethoxy groups, which can influence its chemical behavior and interactions with biological targets. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-26-17-9-6-16(7-10-17)22-20(23)15(13-21)11-14-5-8-18(24-2)12-19(14)25-3/h5-10,12,15H,4,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLYAUKTWRZGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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